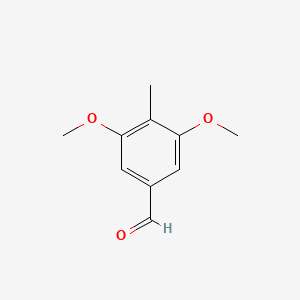

3,5-Dimethoxy-4-methylbenzaldehyde

Descripción

Historical Context and Emerging Research Trajectories of Substituted Benzaldehydes

The study of substituted benzaldehydes has been a cornerstone of organic chemistry. Historically, their synthesis and reactions have been fundamental in understanding aromatic chemistry and the influence of substituents on reactivity. The Vilsmeier-Haack and Gattermann reactions, for instance, are classic methods for the formylation of aromatic rings, often employed in the synthesis of these aldehydes.

In recent years, research trajectories have shifted towards the development of more efficient and sustainable synthetic methods. Furthermore, the focus has increasingly been on the unique properties imparted by specific substitution patterns, leading to their application in materials science, catalysis, and, most notably, medicinal chemistry. The strategic placement of substituents can profoundly influence a molecule's biological activity, making substituted benzaldehydes valuable precursors for drug discovery.

Current Landscape of Synthetic Utility of 3,5-Dimethoxy-4-methylbenzaldehyde as a Chemical Precursor

While not as extensively studied as some of its isomers, this compound serves as a valuable precursor in organic synthesis. Its structure, featuring two methoxy (B1213986) groups and a methyl group flanking the aldehyde, offers a unique combination of steric and electronic properties that can be exploited in various chemical transformations.

The synthesis of this compound itself can be approached through several routes. One common strategy involves the formylation of the corresponding substituted benzene (B151609) derivative, 1,3-dimethoxy-2-methylbenzene. Another approach could involve the modification of a more readily available starting material, such as syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), through a methylation reaction. nist.gov A patent describing the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes highlights the industrial interest in this class of compounds as intermediates for pharmaceuticals. google.com

As a precursor, this compound can participate in a wide range of reactions characteristic of aldehydes. These include condensation reactions, such as the Knoevenagel and Wittig reactions, to form carbon-carbon double bonds, and reductive amination to produce substituted benzylamines. These transformations open the door to the synthesis of a diverse array of more complex molecules.

Academic Significance within Medicinal Chemistry and Natural Product Synthesis Research

The academic significance of this compound lies primarily in its potential as a building block for bioactive molecules. The trimethoxyphenyl group, a common feature in many natural products and pharmaceuticals, is structurally related to the substitution pattern of this aldehyde. For instance, the natural product mescaline and the synthetic drug trimethoprim (B1683648) contain this motif, which is known to influence pharmacokinetic and pharmacodynamic properties.

While direct studies on the medicinal applications of this compound are limited, research on structurally similar compounds provides valuable insights. For example, studies on other substituted benzaldehydes have explored their potential as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase and lipoxygenase. nih.gov The specific substitution pattern of this compound could lead to novel derivatives with interesting biological profiles.

In the realm of natural product synthesis, this aldehyde can serve as a key fragment for the construction of complex molecular architectures. The strategic placement of its functional groups allows for sequential modifications and the introduction of further complexity, making it a valuable tool for synthetic chemists aiming to construct intricate natural product skeletons.

Identification of Underexplored Research Avenues for this compound

Despite its potential, several research avenues for this compound remain largely unexplored. A significant gap exists in the systematic investigation of its biological activities. Screening this compound and its simple derivatives against a wide range of biological targets could uncover novel therapeutic applications.

Furthermore, its application in materials science is an area ripe for exploration. The aromatic core and functional groups of this compound could be incorporated into polymers or other materials to impart specific optical or electronic properties.

The development of novel synthetic methodologies utilizing this aldehyde as a starting material is another promising direction. Exploring its reactivity in multicomponent reactions or in the synthesis of heterocyclic compounds could lead to the discovery of new chemical transformations and the efficient construction of molecular diversity. A deeper investigation into its coordination chemistry with various metals could also unveil catalytic applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethoxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-9(12-2)4-8(6-11)5-10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYZXQMGSYROEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454980 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-27-4 | |

| Record name | 3,5-DIMETHOXY-4-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating the Reactivity Profile and Advanced Derivatization of 3,5 Dimethoxy 4 Methylbenzaldehyde

Comprehensive Analysis of Aldehyde Functional Group Transformations

The aldehyde group is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Additions and Condensation Reactions for Imine and Oxime Formation

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. Primary amines react with aldehydes to form imines, also known as Schiff bases, through a condensation reaction where a molecule of water is eliminated. nih.govmasterorganicchemistry.com This reaction is often catalyzed by acid. masterorganicchemistry.com The general mechanism involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. nih.gov

Similarly, oximes are formed from the reaction of aldehydes with hydroxylamine. masterorganicchemistry.com These reactions are crucial for the synthesis of various biologically active molecules and for creating dynamic covalent bonds. nih.gov The stability of the resulting imine can be influenced by the electronic and steric properties of both the aldehyde and the amine. nih.gov

Table 1: Examples of Imine and Oxime Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Aldehyde | Primary Amine | Imine | Acid or base catalysis, often with removal of water. masterorganicchemistry.comorganic-chemistry.org |

| Aldehyde | Hydroxylamine | Oxime | Similar to imine formation, often under acidic conditions. masterorganicchemistry.com |

Reductive Amination and Grignard Reactions

Reductive amination is a powerful method for forming amines from aldehydes. masterorganicchemistry.comlibretexts.org This two-step process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method is highly versatile for creating a wide range of substituted amines. masterorganicchemistry.com A study on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid demonstrated its applicability in solid-phase synthesis via reductive amination with a variety of primary amines. nih.gov

Grignard reagents (R-Mg-X) are potent nucleophiles that readily add to the carbonyl group of aldehydes. masterorganicchemistry.combyjus.comlibretexts.org The reaction of a Grignard reagent with an aldehyde, followed by an acidic workup, yields a secondary alcohol. libretexts.orgmasterorganicchemistry.comleah4sci.com The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon. libretexts.org It is crucial to perform these reactions under anhydrous conditions as Grignard reagents react with water. libretexts.org

Table 2: Key Aldehyde Functional Group Transformations

| Reaction | Reagents | Product |

| Reductive Amination | Primary or secondary amine, reducing agent (e.g., NaBH₃CN) | Substituted Amine |

| Grignard Reaction | Grignard reagent (R-Mg-X), followed by acid workup | Secondary Alcohol |

Knoevenagel and Wittig Reactions for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by a dehydration reaction. researchgate.netwikipedia.org This reaction, often catalyzed by a weak base like piperidine, results in the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product. researchgate.netwikipedia.orgbeilstein-journals.org The reaction of 3,5-dimethoxyphenylacetaldehyde with ethyl hydrogen malonate is an example of a Knoevenagel-type condensation. jlu.edu.cn

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes and phosphorus ylides (Wittig reagents). nrochemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction is highly valued for its ability to form a double bond at a specific location. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide. nrochemistry.com

Strategic Modification of the Aromatic Nucleus

The substituted benzene (B151609) ring of 3,5-Dimethoxy-4-methylbenzaldehyde offers opportunities for further functionalization, allowing for the synthesis of more complex molecules.

Regioselective Halogenation and Cross-Coupling Reactions

The electron-donating methoxy (B1213986) and methyl groups on the aromatic ring direct electrophilic aromatic substitution reactions. Halogenation, for instance, can be achieved with high regioselectivity. The use of N-halosuccinimides in fluorinated alcohols has been shown to be an effective method for the regioselective halogenation of arenes. researchgate.net For example, the bromination of 1,4-dimethoxybenzene (B90301) can be accomplished using various brominating agents. sciencemadness.org

The resulting aryl halides are valuable intermediates for cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govresearchgate.netresearchgate.netrsc.org These palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, respectively, and are widely used in pharmaceutical and materials chemistry. nih.govresearchgate.net The Suzuki-Miyaura reaction, for example, couples an organoboron compound with an organic halide. researchgate.netrsc.org

Table 3: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Bond Formed |

| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium complex researchgate.netrsc.org | C-C researchgate.net |

| Buchwald-Hartwig | Amine + Aryl halide | Palladium complex nih.gov | C-N nih.gov |

Oxidative and Reductive Manipulations of Methoxy Substituents

The methoxy groups on the aromatic ring can be chemically modified. Oxidative demethylation, the conversion of a methoxy group to a hydroxyl group, can be achieved using various reagents. For instance, some cytochrome P450 enzymes are known to catalyze the O-demethylation of methoxyflavones. nih.govnih.gov The cleavage of p-methoxybenzyl (PMB) ethers can also be accomplished under oxidative conditions. organic-chemistry.org

Conversely, reductive cleavage of methoxy groups is also possible, although less common for simple aryl methyl ethers. More specialized methods are often required. For example, the reductive cleavage of p-methoxybenzylidene acetals can be achieved with reagents like BH₃/Bu₂BOTf, with the regioselectivity being temperature-dependent. nih.gov The selective cleavage of methoxy groups adjacent to a hydroxyl group can also be performed through a radical hydrogen abstraction reaction. researchgate.net

Exploration of Metal-Mediated and Organocatalytic Functionalizations

The unique electronic and steric properties of this compound, conferred by the electron-donating methoxy groups and the methyl substituent, make it an intriguing substrate for advanced organic transformations. Both metal-mediated and organocatalytic strategies have been explored to functionalize this aldehyde, leveraging the reactivity of its formyl group and aromatic ring.

Metal-Mediated Functionalizations:

Transition metal catalysis offers powerful tools for C-C and C-N bond formation. Ruthenium-catalyzed three-component deaminative coupling reactions have been shown to be effective for synthesizing quinoline (B57606) derivatives. In these reactions, anilines, aldehydes, and amines are coupled. For instance, the reaction of 3,5-dimethoxyaniline (B133145) with various aryl-substituted aldehydes and triethylamine (B128534) proceeds efficiently in the presence of a ruthenium catalyst to yield quinoline products. rsc.org The reaction is believed to proceed through the initial formation of an imine, which then undergoes coupling. rsc.org While direct use of this compound in this specific published system is not detailed, the tolerance of the reaction for various substituted benzaldehydes suggests its applicability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also pivotal in synthesizing complex molecules from aldehyde precursors, often after conversion to a suitable halide or triflate. nih.gov These methods could be applied to derivatives of this compound to introduce diverse substituents.

Organocatalytic Functionalizations:

Organocatalysis provides a metal-free alternative for asymmetric and regioselective synthesis. mdpi.com Organocatalysts, including amines, Brønsted acids, and N-heterocyclic carbenes (NHCs), can activate substrates in unique ways. mdpi.com For aldehydes like this compound, aminocatalysis is particularly relevant. Chiral secondary amines can react with the aldehyde to form enamines or trienamines (if an unsaturated backbone is present), which can then participate in a variety of cascade reactions. mdpi.com These reactions allow for the construction of complex polycyclic structures with high stereocontrol from simple starting materials. mdpi.com For example, organocatalytic cascade reactions between 2,4-dienals and dienophiles are known to produce privileged polycyclic structures. mdpi.com Similarly, Michael-Michael-Aldol-Dehydration quadruple organocascade reactions have been studied with other aldehydes, leading to highly substituted cyclohexene (B86901) carbaldehydes. researchgate.net

Interactive Data Table: Examples of Metal-Mediated and Organocatalytic Transformations

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Class | Potential Application |

|---|---|---|---|---|

| Deaminative Coupling | Ruthenium Complex | Aniline, Aldehyde, Amine | Quinolines | Heterocycle Synthesis |

| Suzuki Coupling | Palladium Catalyst | Aryl Halide, Boronic Acid | Biaryls | C-C Bond Formation |

| Buchwald-Hartwig | Palladium Catalyst | Aryl Halide, Amine | Aryl Amines | C-N Bond Formation |

| Aminocatalysis | Chiral Secondary Amine | α,β-Unsaturated Aldehyde | Cycloaddition Products | Asymmetric Synthesis |

| NHC Catalysis | N-Heterocyclic Carbene | Aldehyde | Homoenolate Equivalents | Umpolung Reactivity |

Rational Design and Synthesis of Novel Heterocyclic Derivatives

The scaffold of this compound is a valuable starting point for the synthesis of diverse heterocyclic systems due to the versatile reactivity of the aldehyde functional group.

Construction of Nitrogen-Containing Scaffolds (e.g., Pyrimidine, Quinoline, Oxadiazole Derivatives)

Pyrimidine Derivatives: Pyrimidines are a cornerstone of many biologically active compounds. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a nitrogen source like urea (B33335) or thiourea (B124793) (the Biginelli reaction). By employing this compound in such multicomponent reactions, novel dihydropyrimidine (B8664642) derivatives can be accessed. Modifications to this approach, such as using ultrasonic irradiation, can enhance reaction efficiency. heteroletters.org Furthermore, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized from pyrazole (B372694) precursors, which themselves can be formed using aldehyde-derived intermediates. nih.gov For instance, 5-amino-1H-pyrazole-4-carbonitriles can be cyclized with reagents like formamide (B127407) or urea to yield the pyrazolo[3,4-d]pyrimidine core. nih.gov

Quinoline Derivatives: Quinolines can be synthesized through various methods starting from aromatic aldehydes. A common strategy is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Alternatively, multicomponent reactions catalyzed by magnetic nanoparticles have been developed as a green and efficient method for producing polyhydroquinoline derivatives from an aldehyde, a β-ketoester, dimedone, and ammonium (B1175870) acetate. nih.gov Ruthenium-catalyzed three-component reactions also provide a direct route to quinoline derivatives from aldehydes. rsc.org

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is a prominent feature in medicinal chemistry. A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines, which can be prepared from carboxylic acids. nih.gov this compound can be oxidized to the corresponding 3,5-dimethoxy-4-methylbenzoic acid, which is then converted to its acid hydrazide. This hydrazide can react with another carboxylic acid (or its derivative like an acid chloride) followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govnih.gov Another efficient method involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized using reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). luxembourg-bio.com

Interactive Data Table: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Key Reaction | Starting Materials from Aldehyde | Catalyst/Reagent | Ref. |

|---|---|---|---|---|

| Pyrimidine | Biginelli Reaction | Aldehyde, β-Dicarbonyl, Urea | Acid/Base Catalyst | heteroletters.org |

| Quinoline | Multicomponent Reaction | Aldehyde, Dimedone, β-Ketoester | Fe₃O₄ Nanoparticles | nih.gov |

| Quinoline | Deaminative Coupling | Aldehyde, Aniline, Amine | Ruthenium Complex | rsc.org |

| 1,3,4-Oxadiazole | Cyclodehydration | Acid Hydrazide (from Aldehyde) | POCl₃, PPA | nih.gov |

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles like benzofurans and chromenes can be achieved through reactions involving aldehydes. While many syntheses start from phenol (B47542) derivatives, aryne chemistry offers an alternative. nih.gov The insertion of arynes into the C=O bond of aldehydes can lead to intermediates that cyclize to form various oxygen heterocycles. nih.gov For example, the reaction of arynes with α,β-unsaturated aldehydes can yield 2H-chromenes. nih.gov To apply this to this compound, it could first be subjected to a Knoevenagel or Wittig-type reaction to introduce an α,β-unsaturation, followed by reaction with an aryne precursor.

Sulfur-Containing Heterocycles: Sulfur-containing heterocycles are prevalent in many fields. Elemental sulfur is an excellent and inexpensive sulfur source for their synthesis. sioc-journal.cn Thiazole (B1198619) derivatives, for instance, can be prepared via the Hantzsch thiazole synthesis, which typically involves the reaction of α-haloketones with thioamides. An aldehyde like this compound can be a precursor to the required building blocks. Vinyl sulfides can also be used to generate α,β-unsaturated thiocarbenium ions through oxidation, which then cyclize to form sulfur-containing rings. nih.gov Additionally, multi-component reactions involving an aldehyde, an amine, and a sulfur source can lead to heterocycles like benzothiazines, which combine structural features from different pharmacophores. openmedicinalchemistryjournal.com

Interactive Data Table: Synthesis of Oxygen- and Sulfur-Containing Heterocycles

| Heterocycle Type | General Synthetic Strategy | Key Intermediate/Reaction | Potential Starting Material |

|---|---|---|---|

| Chromenes | Aryne Chemistry | Insertion of aryne into C=O of α,β-unsaturated aldehyde | 3-(3,5-dimethoxy-4-methylphenyl)propenal |

| Benzofurans | Intramolecular Cyclization | Cyclization of ortho-alkynylphenols | Derivatives of the starting aldehyde |

| Thiazoles | Hantzsch Synthesis | Condensation of α-halocarbonyls and thioamides | α-halo ketone derived from the aldehyde |

| Thiolactones | Acyl Thiol-yne Cyclization | Radical cyclization of unsaturated thiocarboxylic acids | Thioacid derived from the aldehyde |

Computational Chemistry and Theoretical Insights into 3,5 Dimethoxy 4 Methylbenzaldehyde

Quantum Mechanical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the properties of molecules like 3,5-Dimethoxy-4-methylbenzaldehyde. cuny.edunih.gov This method allows for the detailed examination of molecular structure, electronic properties, and spectroscopic characteristics, providing insights that complement experimental findings. nih.govnih.gov

Molecular Geometry Optimization and Conformational Analysis

The first step in a typical DFT study involves optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. arxiv.org For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientations of the methoxy (B1213986) and aldehyde groups relative to the ring are key structural features.

Conformational analysis is crucial for understanding the flexibility of the molecule. The rotation around the C-O bonds of the methoxy groups and the C-C bond connecting the aldehyde group to the ring gives rise to different conformers. DFT calculations can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. For instance, studies on similar molecules have used DFT to perform potential energy surface scans to identify the most stable conformers. nih.gov

Table 1: Predicted Structural Parameters of this compound (Illustrative) This table is illustrative and the values would be derived from actual DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | 0 - 1 |

| C-O (methoxy) | 1.36 | - | - |

| C=O (aldehyde) | 1.22 | - | - |

| C(ring)-C(aldehyde) | 1.48 | - | - |

| O-C-C (methoxy) | - | 115 | 0 or 180 |

| C-C-O (aldehyde) | - | 124 | 0 or 180 |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. malayajournal.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov For this compound, the electron-donating methoxy groups and the electron-withdrawing aldehyde group will significantly influence the energies and distributions of these orbitals.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. malayajournal.org It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative, positive, and neutral potential. malayajournal.org Red regions typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy and aldehyde groups, and positive potential around the hydrogen atoms.

Table 2: Calculated Electronic Properties of this compound (Illustrative) This table is illustrative and the values would be derived from actual DFT calculations.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.netmdpi.com These theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the electronic environment of each nucleus.

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical model. nih.gov This analysis helps in assigning the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and the values would be derived from actual DFT calculations and would be compared against a standard reference like TMS.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 192 |

| C1 (C-CHO) | 132 |

| C2, C6 (C-OCH₃) | 160 |

| C3, C5 | 108 |

| C4 (C-CH₃) | 140 |

| Methoxy (-OCH₃) | 56 |

| Methyl (-CH₃) | 16 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its neighbors.

For this compound, MD simulations could be used to:

Investigate the conformational dynamics in different solvents.

Analyze the hydrogen bonding interactions between the aldehyde group and protic solvents.

Determine the solvation free energy, which is crucial for understanding its solubility and partitioning behavior.

Reaction Mechanism Elucidation and Transition State Modeling

DFT is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For reactions involving this compound, such as oxidation of the aldehyde group or electrophilic aromatic substitution, DFT calculations can be used to:

Propose and evaluate different reaction pathways.

Calculate the activation energies for each step.

Characterize the geometry and electronic structure of the transition states.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science.

For derivatives of this compound, QSAR and QSPR studies could be developed to:

Predict the biological activity of new derivatives based on calculated molecular descriptors.

Correlate structural features with properties like solubility, melting point, or reactivity.

Guide the design of new compounds with desired properties.

DFT calculations can provide a wide range of molecular descriptors, such as electronic properties (HOMO/LUMO energies, dipole moment), steric parameters, and topological indices, which are used as input for building robust QSAR and QSPR models.

Biological Activity and Pharmacological Potential of 3,5 Dimethoxy 4 Methylbenzaldehyde Derivatives

Comprehensive In Vitro Biological Screening

Derivatives of 3,5-dimethoxy-4-methylbenzaldehyde have demonstrated notable anti-proliferative and anticancer activities in various cancer cell lines. For instance, certain benzaldehyde (B42025) derivatives have shown the ability to inhibit the growth of cancer cells. ontosight.ai Research has highlighted that the structural features of these compounds are crucial for their cytotoxic effects.

One area of investigation has been the development of chalcone (B49325) and diarylpentanoid derivatives. These compounds have been studied for their antiproliferative activity, with a focus on optimizing their potency and selectivity towards cancer cells. nih.gov For example, a series of 4-methylbenzamide (B193301) derivatives incorporating purine (B94841) structures were synthesized and evaluated as potential protein kinase inhibitors. nih.gov Two of these compounds, 7 and 10 , exhibited significant inhibitory activity against several cancer cell lines, with IC50 values of 2.27 and 2.53 µM for K562 cells, and 1.42 and 1.52 µM for HL-60 cells, respectively. nih.gov Further studies on one of these promising compounds, 5o , revealed that it induced cell cycle arrest at the G1 phase and reduced the levels of phosphorylated Rb protein in a dose-dependent manner. nih.gov

Similarly, indole-isatin hybrids have been synthesized and evaluated for their antiproliferative potential. nih.gov Compounds 5o and 5w from this series were identified as highly active, with IC50 values of 1.69 and 1.91 µM, respectively, which were more potent than the standard drug sunitinib (B231) (IC50 = 8.11 µM). nih.gov

The marine-derived compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), which shares structural similarities, has been shown to suppress the proliferation of human glioblastoma cells. nih.gov DHMBA treatment led to a decrease in the levels of key proteins involved in cell growth, such as PI3-kinase 100α, Akt, MAPK, and mTOR, while increasing the levels of tumor suppressors like p53, p21, and Rb. nih.gov Another study on a curcumin (B1669340) analog, 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13), demonstrated its ability to induce apoptosis and antiproliferative activity in non-small cell lung cancer cells. nih.gov

The mechanism of action for some of these derivatives involves the disruption of microtubule assembly, leading to a G2/M cell cycle block and subsequent apoptosis. nih.gov For example, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME) has been shown to disrupt microtubule function. nih.gov

Below is a table summarizing the in vitro anticancer activity of selected derivatives.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | IC50 Value | Reference |

| Compound 7 (4-methylbenzamide derivative) | K562, HL-60 | Inhibition of cell proliferation | 2.27 µM (K562), 1.42 µM (HL-60) | nih.gov |

| Compound 10 (4-methylbenzamide derivative) | K562, HL-60 | Inhibition of cell proliferation | 2.53 µM (K562), 1.52 µM (HL-60) | nih.gov |

| Compound 5o (indole-isatin hybrid) | Human cancer cell lines | Antiproliferative activity | 1.69 µM | nih.gov |

| Compound 5w (indole-isatin hybrid) | Human cancer cell lines | Antiproliferative activity | 1.91 µM | nih.gov |

| DHMBA | Human glioblastoma cells | Suppression of cell proliferation | Not specified | nih.gov |

| MS13 | NCI-H520, NCI-H23 | Antiproliferative, Apoptosis induction | Not specified | nih.gov |

Derivatives of this compound have been investigated for their potential to combat microbial infections. The antimicrobial properties of these compounds are of significant interest due to the growing challenge of antimicrobial resistance. nih.gov

Studies have shown that certain benzaldehyde analogs possess potent antifungal activity. nih.gov The mechanism of this activity is believed to involve the disruption of the fungal antioxidation system, which can lead to the suppression of fungal growth. nih.gov For instance, some benzaldehydes can chemosensitize fungal pathogens to conventional antifungal drugs. nih.gov The antifungal activity of these compounds is influenced by the substituents on the aromatic ring, with the presence of an ortho-hydroxyl group often increasing efficacy. nih.gov

Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid have demonstrated good antimicrobial activity against both planktonic and biofilm-embedded Gram-positive bacteria and fungi. farmaciajournal.com Specifically, compounds PZ2 , PZ6 , and PZ7 were effective against planktonic microbes, while PZ4 and PZ7 showed strong anti-biofilm activity. farmaciajournal.com

Furthermore, methyl 3,5-dinitrobenzoate (B1224709) (MDNB) and its nanoemulsion formulation have been shown to inhibit the growth of Candida albicans strains with minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM. nih.gov Molecular modeling suggests a multi-target antifungal mechanism for MDNB in C. albicans. nih.gov

The table below summarizes the antimicrobial activity of selected derivatives.

| Compound/Derivative | Microbial Strain(s) | Activity | MIC/Effective Concentration | Reference |

| Benzaldehyde analogs | Saccharomyces cerevisiae, Aspergillus fumigatus | Antifungal | 0.1 to 1.5 mM | nih.gov |

| PZ2, PZ6, PZ7 (3,5-dinitro-4-methoxyamino-benzoic acid derivatives) | Gram-positive bacteria, Fungi | Antimicrobial (planktonic) | Not specified | farmaciajournal.com |

| PZ4, PZ7 (3,5-dinitro-4-methoxyamino-benzoic acid derivatives) | Gram-positive bacteria, Fungi | Anti-biofilm | Not specified | farmaciajournal.com |

| MDNB (methyl 3,5-dinitrobenzoate) | Candida albicans | Antifungal | 0.27-1.10 mM | nih.gov |

The antioxidant and anti-inflammatory potential of derivatives related to this compound has been a subject of scientific inquiry. Phenolic compounds, in general, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. mdpi.commdpi.com

Derivatives of natural bromophenols, which can be synthesized from precursors like 3-bromo-4-hydroxy-5-methoxybenzaldehyde, have been evaluated for their antioxidant activities. mdpi.com Two such compounds, 3b-9 and 4b-3 , were found to protect HaCaT keratinocytes from oxidative damage induced by hydrogen peroxide and to reduce the generation of reactive oxygen species (ROS). mdpi.com Another compound, 3,5-diprenyl-4-hydroxyacetophenone (B12367755) (DHAP), isolated from Ageratina pazcuarensis, demonstrated significant scavenger effects against the DPPH radical, with an IC50 value of 26.00 ± 0.37 µg/mL. mdpi.com

In terms of anti-inflammatory activity, the 3,4,5-trimethoxybenzyl moiety has been incorporated into compounds with anti-inflammatory properties. mdpi.com A study on chalcone analogues identified compounds 3h and 3l as potent inhibitors of nitric oxide (NO) production in RAW264.7 cells. nih.gov These compounds also suppressed the expression of inflammatory mediators like iNOS and COX-2. nih.gov DHAP was also found to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide-stimulated macrophages, while increasing the levels of the anti-inflammatory cytokine IL-10. mdpi.com However, the introduction of a 3,5-dimethoxy group in a series of 3-(indol-5-yl)-indazoles led to a significant decrease in their inhibitory activity against both IL-6 and TNF-α. nih.gov

The table below presents data on the antioxidant and anti-inflammatory properties of selected derivatives.

| Compound/Derivative | Assay/Model | Activity | IC50/Effective Concentration | Reference |

| 3b-9 (bromophenol derivative) | HaCaT cells (H2O2-induced oxidative stress) | Antioxidant | Not specified | mdpi.com |

| 4b-3 (bromophenol derivative) | HaCaT cells (H2O2-induced oxidative stress) | Antioxidant | Not specified | mdpi.com |

| DHAP | DPPH radical scavenging | Antioxidant | 26.00 ± 0.37 µg/mL | mdpi.com |

| 3h (chalcone analogue) | RAW264.7 cells (NO production) | Anti-inflammatory | Not specified | nih.gov |

| 3l (chalcone analogue) | RAW264.7 cells (NO production) | Anti-inflammatory | Not specified | nih.gov |

| DHAP | LPS-stimulated macrophages | Anti-inflammatory | 91.78 µM | mdpi.com |

Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes, a key mechanism for their pharmacological effects.

In the context of cancer therapy, a derivative of resveratrol, 3,5-dimethoxy-(4-methoxyphenyl)benzamide (DMPB), was found to suppress adipogenesis in 3T3-L1 cells. nih.gov DMPB achieved this by reducing the protein expression of fatty acid synthase and acetyl-CoA carboxylase, and by decreasing the transcriptional activity of PPAR-gamma. nih.gov Another study focused on a dopamine (B1211576) analog, 3,4-dihydroxybenzylamine (B7771078) (3,4-DHBA), which was shown to inhibit DNA polymerase in melanoma cells after enzymatic activation by tyrosinase. nih.gov

Regarding inflammation, derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) esterified with 3,4,5-trimethoxybenzyl alcohol were synthesized and evaluated as cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. mdpi.com While these new derivatives were generally weak LOX inhibitors, some showed enhanced COX-2 inhibition compared to the parent drugs. mdpi.com For instance, the ketoprofen (B1673614) derivative 19 exhibited 94% inhibition of COX-2, a significant increase from the 49% inhibition by ketoprofen itself. mdpi.com

In the field of antimicrobial research, lignin (B12514952) peroxidase (LiP) has been studied for its ability to catalyze the degradation of aromatic compounds. mdpi.comresearchgate.net Computational studies have provided insights into the non-enzymatic steps involved in the reaction mechanism of veratraldehyde formation from 1-(3′,4′-dimethoxyphenyl) propene, catalyzed by LiP. mdpi.comresearchgate.net

The table below summarizes the enzyme inhibition/activation studies of selected derivatives.

| Compound/Derivative | Enzyme/Target | Effect | IC50/Effective Concentration | Reference |

| DMPB | Fatty acid synthase, Acetyl-CoA carboxylase, PPAR-gamma | Inhibition | Not specified | nih.gov |

| 3,4-DHBA | DNA polymerase | Inhibition (after activation) | Not specified | nih.gov |

| Compound 19 (Ketoprofen derivative) | COX-2 | Inhibition | 94% inhibition | mdpi.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Bioactive Derivatives

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties. mans.edu.egdrugdesign.org These studies guide the design of new, more potent, and selective compounds.

For derivatives of this compound, SAR studies have provided valuable insights. In a series of pyrazolopyridines, the presence of a C=O group was suggested to be important for forming a hydrogen bond with the receptor site. drugdesign.org In another example involving pyridopyrimidines, the introduction of a 3,5-dimethoxy analog resulted in a compound with an IC50 of 60 nM, indicating the importance of this substitution pattern for activity. drugdesign.org

In the context of anti-inflammatory agents, SAR analysis of 3-(indol-5-yl)-indazoles revealed that the modification with electron-donating groups, such as a 3,5-dimethoxy group, led to a significant loss of inhibitory activity against IL-6 and TNF-α. nih.gov Conversely, for a series of chalcones and diarylpentanoids with antitumor activity, the presence of a 3,4,5-trimethoxyphenyl group was found to be favorable for activity in certain structural contexts. nih.gov

Regarding antioxidant activity, a study of natural hydroxybenzaldehydes showed that the substitution pattern on the aromatic ring significantly affects their properties. researchgate.net For antimicrobial activity, the presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes was found to increase their antifungal efficacy. nih.gov

The table below highlights key SAR findings for derivatives of this compound.

| Compound Class/Derivative | Biological Activity | Key SAR Finding | Reference |

| Pyridopyrimidines | Not specified | 3,5-dimethoxy substitution led to an IC50 of 60 nM. | drugdesign.org |

| 3-(indol-5-yl)-indazoles | Anti-inflammatory | 3,5-dimethoxy group led to a dramatic loss in inhibitory activity. | nih.gov |

| Chalcones/Diarylpentanoids | Antitumor | 3,4,5-trimethoxyphenyl group was favorable for activity in some derivatives. | nih.gov |

| Benzaldehydes | Antifungal | An ortho-hydroxyl group increased antifungal activity. | nih.gov |

Mechanistic Investigations of Cellular and Molecular Targets

Understanding the cellular and molecular targets of this compound derivatives is essential for elucidating their mechanisms of action and for the development of targeted therapies.

Several studies have pointed to the modulation of key signaling pathways as a primary mechanism. For instance, the novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) exerts its anticancer effects in glioblastoma cells by regulating multiple signaling pathways. nih.gov It blocks EGF signaling and significantly decreases the levels of PI3-kinase, Akt, MAPK, and mTOR, which are crucial for cell growth. nih.gov Similarly, the curcumin analog MS13 is believed to induce antiproliferation and apoptosis in non-small cell lung cancer cells by modulating genes associated with the PI3K-AKT, cell cycle-apoptosis, and MAPK pathways. nih.gov

The disruption of microtubule assembly is another identified mechanism of action. nih.gov Methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME) has been shown to disrupt microtubule function, leading to cell cycle arrest and apoptosis. nih.gov

In the context of anti-inflammatory activity, chalcone analogues 3h and 3l were found to suppress the expression of iNOS and COX-2 through the NF-κB/JNK signaling pathway. nih.gov

Psychedelic compounds, some of which share structural similarities with dimethoxy-substituted phenylalkylamines, are known to exert their effects primarily through the 5-HT2A receptor. mdpi.com Activation of this receptor leads to a cascade of intracellular events, including the mobilization of calcium and the modulation of various signaling pathways. mdpi.com

The table below lists some of the identified cellular and molecular targets of these derivatives.

| Compound/Derivative | Cellular/Molecular Target | Biological Effect | Reference |

| DHMBA | PI3K/Akt/mTOR pathway, EGF signaling | Anticancer | nih.gov |

| MS13 | PI3K-AKT, MAPK pathways | Anticancer | nih.gov |

| DIME | Microtubules | Anticancer | nih.gov |

| Chalcone analogues 3h & 3l | NF-κB/JNK signaling pathway | Anti-inflammatory | nih.gov |

| Psychedelic analogues | 5-HT2A receptor | Neurological effects | mdpi.com |

Binding Affinity and Receptor Interaction Profiling

The interaction of small molecules with specific biological receptors is the foundation of their pharmacological activity. For derivatives sharing the 3,5-dimethoxy-4-substituted phenyl moiety, a significant body of research points towards interaction with serotonergic receptors, which are crucial targets for psychoactive and therapeutic compounds.

Studies on 4-alkoxy-3,5-dimethoxy-substituted phenethylamines (known as scalines) and their corresponding amphetamines (3C-scalines), which are structurally related to the benzaldehyde core, have revealed specific binding profiles at key monoamine receptors. nih.govfrontiersin.org These compounds generally exhibit weak to moderately high affinity for the human 5-HT₂ₐ receptor. nih.gov The binding affinity at serotonergic receptors, particularly the 5-HT₂ₐ and 5-HT₂C subtypes, appears to be influenced by the nature of the substituent at the 4-position of the phenyl ring. nih.govfrontiersin.org

For instance, extending the length of the 4-alkoxy substituent has been shown to increase binding affinities for both 5-HT₂ₐ and 5-HT₂C receptors. nih.gov Similarly, the introduction of fluorinated substituents at this position can also enhance binding to these receptors. nih.gov In contrast, these derivatives typically show no potent affinity for other non-serotonergic targets, such as adrenergic (α₁ₐ, α₂ₐ) or dopaminergic (D₂) receptors, suggesting a degree of selectivity. nih.govfrontiersin.org The 3C-scalines demonstrated a slight preference for the 5-HT₂ₐ receptor over the 5-HT₂C and 5-HT₁ₐ receptors. nih.gov

Another class of structurally related compounds, dihydrobenzofuran analogues designed to mimic the methoxy (B1213986) groups of phenylalkylamines, have also been evaluated. nih.gov A particularly potent derivative, 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, showed Ki values in the nanomolar to subnanomolar range for displacing radioligands from rat and human 5-HT₂ receptors, making it one of the most potent phenylalkylamine derivatives reported. nih.gov

Modulation of Signal Transduction Pathways

Beyond simple receptor binding, the functional consequence of this interaction—the modulation of intracellular signal transduction pathways—is critical to a compound's pharmacological profile. Derivatives of the 3,5-dimethoxy-4-substituted phenyl structure have been shown to act as agonists or antagonists at their respective receptors, thereby initiating or blocking downstream signaling cascades.

For the scaline and 3C-scaline series, functional assays confirmed that these compounds are not just binders but also activators (agonists) of the 5-HT₂ₐ and 5-HT₂B receptors. nih.gov The potency and efficacy of activation at the 5-HT₂ₐ receptor were enhanced by extending the 4-alkoxy substituent, mirroring the trend observed in binding affinity. nih.gov This suggests that modifications to the 4-position can fine-tune the functional output of these molecules.

In a different chemical context, certain 4-methyl quinazoline (B50416) derivatives have been developed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC). nih.govnih.gov Lead compounds from this series effectively modulated the expression of phosphorylated AKT (p-AKT), a key node in the PI3K signaling pathway, in cancer cell lines. nih.govnih.gov This demonstrates that a phenyl moiety with a 4-methyl group can be incorporated into structures that potently interfere with critical cancer-related signaling pathways. nih.govnih.gov

Furthermore, studies on aryl-1,3,5-triazine derivatives identified a compound that acts as an antagonist at the histamine (B1213489) H₄ receptor. nih.gov In a cAMP accumulation assay, this compound was shown to block the receptor's activity, indicating its ability to modulate this G-protein coupled receptor signaling pathway. nih.gov

In Vivo Efficacy and Preliminary Safety Evaluation in Preclinical Models

The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism. While direct in vivo data for this compound derivatives are not available, preclinical studies on structurally related compounds provide valuable proof-of-concept.

In the field of oncology, a 4-methyl quinazoline derivative designed as a dual PI3K/HDAC inhibitor was evaluated in mouse xenograft models using HCT116 and HGC-27 cancer cells. nih.govnih.gov The compound demonstrated significant in vivo anticancer efficacy, achieving tumor growth inhibitions of 45.8% and 62.6% in the respective models. nih.gov These findings highlight the potential for compounds with this substitution pattern to be developed into effective anticancer agents. nih.govnih.gov

In the context of central nervous system activity, the highly potent dihydrobenzofuran analogue, 1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane, was assessed in rats trained to discriminate the effects of LSD. nih.gov This compound substituted for LSD with an extremely high potency (ED₅₀ of 61 nmol/kg), indicating a powerful in vivo effect mediated by its interaction with 5-HT₂ receptors. nih.gov

Additionally, a preliminary in vivo study on a triazine derivative with histamine H₄ receptor antagonist activity showed that it possessed anti-inflammatory properties in a carrageenan-induced edema test in mice. nih.gov This suggests a potential therapeutic application for inflammation. The compound did not show significant antiproliferative activity or modulation of CYP3A4 activity up to a concentration of 25 μM, providing an early indication of its selectivity and safety profile. nih.gov

Advanced Applications of 3,5 Dimethoxy 4 Methylbenzaldehyde in Interdisciplinary Scientific Domains

Pivotal Role as a Building Block in Complex Organic Synthesis

The strategic placement of methoxy (B1213986) and methyl groups on the benzaldehyde (B42025) scaffold imparts specific reactivity and conformational properties to 3,5-Dimethoxy-4-methylbenzaldehyde, rendering it a key component in the synthesis of complex molecular architectures.

While direct application of this compound in the total synthesis of complex natural products is not yet extensively documented, its structural motif is present in various natural compounds. The principles of organic synthesis suggest its potential as a precursor for constructing complex molecular frameworks, particularly in the synthesis of alkaloids and terpenes. The synthesis of such intricate molecules often relies on the availability of highly functionalized aromatic building blocks. mdpi.comnih.govmit.edu The presence of both electron-donating methoxy groups and a methyl group can influence the regioselectivity of further chemical transformations, a critical aspect in the multi-step synthesis of natural products. The aldehyde functionality provides a handle for a wide range of carbon-carbon bond-forming reactions, which are central to the assembly of complex natural product skeletons.

The utility of substituted benzaldehydes as precursors for pharmaceutical agents is well-established. For instance, the closely related compound, 3,4,5-trimethoxybenzaldehyde, is a key intermediate in the synthesis of the antibacterial drug Trimethoprim (B1683648). rsc.org Similarly, derivatives of this compound have been explored for their potential in drug development. A notable example is the synthesis of Aditoprim, a dihydrofolate reductase inhibitor. The synthetic pathway to Aditoprim can involve the use of 4-(dimethylamino)-3,5-dimethoxybenzaldehyde, which is prepared from 4-amino-3,5-dimethoxybenzoic acid. google.com This benzoic acid derivative is structurally analogous to the oxidation product of this compound, highlighting the potential of the latter as a starting material for such pharmaceuticals. The development of ligands for various receptors, such as dopamine (B1211576) and sigma receptors, often involves the synthesis of molecules with substituted aromatic rings, suggesting a potential application for this compound in the generation of novel drug candidates. nih.govnih.gov

Integration into Material Science for Functional Polymer or Ligand Development

The aldehyde and aromatic functionalities of this compound make it a candidate for the synthesis of functional polymers and ligands in material science. The aldehyde group can readily participate in condensation reactions, such as the formation of Schiff bases with primary amines. researchgate.netrsisinternational.orgnih.govyoutube.com These Schiff base ligands can then be used to form metal complexes with interesting catalytic, optical, or magnetic properties.

Furthermore, the aromatic ring can be incorporated into the backbone of polymers through polycondensation reactions. nih.govd-nb.inforesearchgate.netnih.gov The substitution pattern on the ring can influence the properties of the resulting polymer, such as its solubility, thermal stability, and conformational rigidity. While specific polymers derived from this compound are not widely reported, the fundamental principles of polymer chemistry suggest its potential utility in creating novel materials with tailored properties for various applications.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying biological systems. The development of fluorescent probes, in particular, has revolutionized our ability to visualize and understand cellular processes. nih.govrsc.orgresearchgate.netresearchgate.net The core structure of this compound, with its potential for derivatization, makes it a candidate for the development of such probes. The aromatic ring can serve as a scaffold to which a fluorophore and a reactive group for target binding can be attached.

The aldehyde group can be utilized to link the molecule to other functionalities or to act as a recognition element itself. For example, the reaction of aldehydes with specific biological nucleophiles can be exploited to design probes that selectively label certain biomolecules. Although no specific chemical probes based on this compound are prominently featured in the literature, its structural characteristics align with the design principles of probes for enzyme activity or receptor binding. nih.gov

Utility in Biosensing and Diagnostic Tool Development

The principles that make this compound a potential candidate for chemical probes also extend to its utility in biosensing and diagnostic tool development. Biosensors often rely on the specific interaction between a biological recognition element and an analyte, which is then transduced into a measurable signal. The aldehyde group of this compound can be used to immobilize it onto a sensor surface or to interact with target molecules.

While there are no current, specific examples of biosensors or diagnostic tools that explicitly use this compound, its potential is underscored by the broad use of aromatic aldehydes in the development of such technologies. For instance, aldehydes can be used to crosslink biomolecules or to participate in colorimetric or fluorescent sensing reactions. The development of novel diagnostic tools often involves the screening of libraries of small molecules for their ability to interact with disease biomarkers, a process in which derivatives of this compound could be included.

Q & A

Basic: What are the recommended synthetic routes for 3,5-Dimethoxy-4-methylbenzaldehyde, and how can reaction efficiency be optimized?

Methodological Answer:

A common approach involves the formylation of 3,5-dimethoxy-4-methyltoluene via the Vilsmeier-Haack reaction. Alternatively, selective methylation of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . To optimize efficiency:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) to minimize over-methylation.

- Adjust stoichiometry (e.g., 1.2 equivalents of methylating agent) to ensure complete conversion .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (EI-MS): Expect a molecular ion peak at m/z 194 (C₁₀H₁₂O₃) with fragmentation patterns matching demethoxylation (loss of 32 or 64 Da) .

- IR Spectroscopy: A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde functionality .

Advanced: How does the methyl substituent in this compound influence its reactivity compared to hydroxyl-containing analogs (e.g., syringaldehyde)?

Methodological Answer:

The methyl group:

- Reduces polarity , making the compound less soluble in polar solvents (e.g., water) compared to syringaldehyde.

- Alters electronic effects : The electron-donating methyl group decreases electrophilicity at the aldehyde carbon, slowing nucleophilic additions (e.g., Grignard reactions). This contrasts with syringaldehyde, where the hydroxyl group enhances electrophilicity via resonance withdrawal .

- Impacts redox behavior : Oxidation to the carboxylic acid derivative requires harsher conditions (e.g., KMnO₄/H₂SO₄ vs. mild Ag₂O for syringaldehyde) .

Advanced: How can computational methods predict the electronic properties of this compound for reaction design?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the LUMO of the aldehyde group is localized, indicating susceptibility to nucleophilic addition .

- Molecular Electrostatic Potential (MEP) Maps: Identify regions of high electron density (methoxy groups) and low density (aldehyde), guiding solvent selection (e.g., polar aprotic solvents for SN2 reactions) .

- Solvation Models: Use COSMO-RS to simulate solubility in solvents like DCM or THF, aiding in reaction optimization .

Advanced: What are the key considerations for using this compound in multi-step syntheses (e.g., pharmaceuticals)?

Methodological Answer:

- Protection of the aldehyde: Use acetal formation (e.g., ethylene glycol/H⁺) to prevent unwanted side reactions in subsequent steps .

- Cross-coupling compatibility: The methyl group enhances steric hindrance, requiring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) for efficient aryl-aryl bond formation .

- Stability under acidic/basic conditions: Avoid prolonged exposure to strong bases (e.g., NaOH), which may cleave methoxy groups. Use mild conditions (pH 6–8) for hydrolysis-sensitive steps .

Advanced: How should researchers handle discrepancies in reported physical properties (e.g., melting point) for this compound?

Methodological Answer:

- Reproduce measurements: Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) to verify melting points. Literature variations may arise from impurities or polymorphic forms .

- Cross-validate with HPLC: Employ a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity. Contaminants like residual syringaldehyde (if present) elute earlier due to higher polarity .

- Consult multiple databases: Compare data from NIST, PubChem, and ECHA to identify consensus values and outliers .

Advanced: What strategies mitigate degradation of this compound during storage?

Methodological Answer:

- Storage conditions: Keep at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the aldehyde group .

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

- Avoid aqueous environments: Lyophilize samples for long-term storage, as hydrolysis of methoxy groups can occur in humid conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.